molecular formula C14H16BrNO B1526996 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one CAS No. 1275893-77-0

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one

Cat. No.: B1526996
CAS No.: 1275893-77-0
M. Wt: 294.19 g/mol
InChI Key: NYKHGFUZAQEWPG-UHFFFAOYSA-N
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Description

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one (CAS 1275893-77-0) is a high-purity synthetic organic compound with a molecular formula of C₁₄H₁₆BrNO and a molecular weight of 294.19 g/mol . This bromide-substituted lactam, which features a tetrahydronaphthalene (tetralin) moiety fused to a pyrrolidin-2-one ring system, is characterized by its specific SMILES notation: O=C1N(C2CCCC3=C2C=CC=C3)CCC1Br . The compound is provided with a minimum purity of ≥95% and requires storage in a sealed container under dry conditions at 2-8°C to maintain stability . This compound serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research, particularly in the development of immunomodulatory agents . Its structural features make it a promising scaffold for designing complement pathway modulators, with potential research applications in studying age-related macular degeneration (AMD), geographic atrophy, diabetic retinopathy, and other complement-mediated disorders . The tetrahydronaphthalene component provides a rigid, planar aromatic system that can facilitate interactions with biological targets, while the bromine atom offers a reactive site for further chemical modifications through cross-coupling reactions and functional group transformations . Researchers utilize this compound primarily for pharmaceutical development and chemical biology studies. It is classified as a dangerous good (UN#: 2811, Class 6.1, Packing Group III) and carries the signal word "Danger" with hazard statements H301-H311-H331-H341, indicating toxicity through ingestion, skin contact, and inhalation, as well as potential genetic defects . Appropriate precautionary measures including the use of personal protective equipment and working in a well-ventilated area are essential when handling this material. This product is intended For Research Use Only, not for drug, household, or other personal uses .

Properties

IUPAC Name

3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-12-8-9-16(14(12)17)13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12-13H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKHGFUZAQEWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCC(C3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategy

Bromination at the 3-position of the pyrrolidin-2-one ring is a critical step. This typically involves selective electrophilic bromination using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The presence of electron-withdrawing groups on the pyrrolidinone ring can influence regioselectivity and yield.

  • Oxidative Bromination: One reported approach in related systems uses potassium persulfate as an oxidizing agent in the presence of an acid catalyst to facilitate bromination. This method has been demonstrated in the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, where potassium persulfate (1.3 to 1.7 equivalents) in acetonitrile with sulfuric acid catalysis yielded the brominated product in 75-80% yield. Although this example is for a different heterocyclic system, the oxidative bromination principle is applicable to pyrrolidinone derivatives, especially when aiming for regioselective bromination.

Coupling with 1,2,3,4-Tetrahydronaphthalen-1-yl Moiety

The attachment of the tetrahydronaphthalene group at the nitrogen of the pyrrolidin-2-one ring is typically achieved through nucleophilic substitution or amide bond formation strategies.

  • N-Alkylation: The nitrogen atom of pyrrolidin-2-one can be alkylated with a suitable tetrahydronaphthalen-1-yl halide or tosylate derivative under basic conditions. This reaction is usually performed in polar aprotic solvents like DMF or DMSO, with bases such as sodium hydride or potassium carbonate to deprotonate the nitrogen and facilitate nucleophilic attack.

  • Linker Moiety Considerations: In patent EP 3 689 868 B1, compounds structurally related to 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one were prepared by coupling tetrahydronaphthalene moieties via linker groups (L), which can be a bond or a linker moiety coupling the tetrahydronaphthalene and the core heterocycle. The versatility in substitution patterns (e.g., hydroxyl, halogen, alkoxy) on the tetrahydronaphthalene ring allows for fine-tuning of the coupling step and final compound properties.

General Synthetic Route Outline

Step Reaction Type Reagents/Conditions Notes
1 Pyrrolidin-2-one synthesis Cyclization of γ-amino acids or lactam formation Starting point for pyrrolidinone ring
2 Bromination at C-3 NBS or Br2, or oxidative bromination with K2S2O8/H2SO4 Regioselective bromination at the 3-position
3 Preparation of tetrahydronaphthalen-1-yl halide Halogenation of tetrahydronaphthalene derivatives Typically bromide or chloride leaving group
4 N-Alkylation Base (NaH, K2CO3), polar aprotic solvent (DMF, DMSO) Coupling tetrahydronaphthalenyl group to N
5 Purification Chromatography, recrystallization To isolate pure this compound

Research Findings and Optimization

  • Yield and Selectivity: Bromination yields depend heavily on the choice of brominating agent and reaction conditions. Oxidative bromination using potassium persulfate in acidic acetonitrile systems offers good yields (75-80%) and high regioselectivity in related heterocyclic systems, suggesting its suitability for pyrrolidinone derivatives as well.

  • Reaction Conditions: Mild temperatures and controlled addition of brominating agents prevent over-bromination or side reactions. The use of acid catalysts can promote electrophilic bromination but requires balancing to avoid decomposition.

  • Stereochemical Integrity: The tetrahydronaphthalene moiety contains chiral centers; thus, coupling methods must preserve stereochemistry. Using mild bases and avoiding harsh conditions during N-alkylation is critical.

  • Functional Group Tolerance: Substitutions on the tetrahydronaphthalene ring (e.g., hydroxyl, alkoxy) can influence coupling efficiency. Protective group strategies may be employed to prevent side reactions during bromination or alkylation steps.

Summary Table of Key Preparation Parameters

Parameter Details
Brominating Agent NBS, Br2, or K2S2O8 (potassium persulfate)
Solvent for Bromination Acetonitrile (oxidative), or inert solvents (e.g., CCl4)
Catalyst Sulfuric acid (for oxidative bromination)
Base for N-Alkylation Sodium hydride, potassium carbonate
Solvent for N-Alkylation DMF, DMSO
Temperature Range 0–40°C for bromination; room temperature to 60°C for alkylation
Yield Range 70–80% (for bromination step in related systems)
Purification Chromatography, recrystallization

This detailed overview of the preparation methods for this compound integrates data from patent literature and related heterocyclic synthesis research. The key steps involve regioselective bromination of the pyrrolidinone ring and subsequent coupling with the tetrahydronaphthalene moiety under carefully optimized conditions to ensure high yield and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one without the bromine atom

  • Substitution: Hydroxylated or aminated derivatives of the compound

Scientific Research Applications

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological targets.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in these interactions, influencing the compound's reactivity and binding affinity.

Molecular Targets and Pathways:

  • Enzymes: The compound may interact with enzymes involved in various metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Lactams and Pyrrolidinone Derivatives

3-Bromo-1-(2-Fluorophenyl)Pyridin-2(1H)-One
  • Molecular formula: C₁₁H₇BrFNO
  • Molecular weight : 268.08 g/mol
  • Key differences : Replaces the tetralin group with a 2-fluorophenyl substituent and features a pyridin-2-one core instead of pyrrolidin-2-one.
  • The fluorine atom introduces electronegativity, altering electronic properties compared to the tetralin system .
4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One
  • Molecular formula : C₁₂H₁₁BrClN₂O
  • Molecular weight : 329.59 g/mol
  • Key differences : Pyrazolone core with bromine at the 4-position and a 4-chlorophenyl group.
  • Applications : Used in agrochemical synthesis. The pyrazolone ring exhibits distinct tautomeric behavior, differing from the lactam’s rigidity. Bromine here may stabilize intermediates in heterocyclic rearrangements .

Tetralin-Containing Analogues

3-(Prop-2-En-1-yl)-1-{[(1E)-1,2,3,4-Tetrahydronaphthalen-1-ylidene]Amino}Thiourea
  • Molecular formula : C₁₄H₁₅N₃S
  • Structural insights : Features a tetralin-derived imine linked to a thiourea group. The dihedral angle between the tetralin and thiourea moieties is 8.45°, indicating near-planar conformation. Weak N–H∙∙∙S hydrogen bonding forms C(4) chains in the crystal lattice .
  • Contrast : Unlike the brominated lactam, this compound lacks electrophilic bromine but includes a reactive thiourea group for hydrogen bonding and metal coordination.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Availability
Target Compound C₁₃H₁₄BrNO 296.16 Brominated lactam, tetralin Discontinued
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one C₁₁H₇BrFNO 268.08 Pyridinone, fluorophenyl Available
4-Bromo-2-(4'-chlorophenyl)pyrazol-3-one C₁₂H₁₁BrClN₂O 329.59 Pyrazolone, chlorophenyl Available

Research Implications and Gaps

  • Structural Analysis : The target compound’s puckering dynamics (cf. Cremer-Pople coordinates ) and crystal packing remain unstudied, unlike its thiourea analogue .
  • Synthetic Utility: Bromine’s position on the lactam ring may favor regioselective reactions, but empirical data are lacking compared to pyridinone derivatives .
  • Safety Protocols : Further toxicological profiling is needed for brominated lactams, given regulatory discontinuations .

Biological Activity

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrNOC_{15}H_{18}BrNO with a molecular weight of approximately 308.219 g/mol. The compound consists of a bromine atom attached to a pyrrolidinone framework that incorporates a tetrahydronaphthalene moiety. This structure is significant for its biological interactions and reactivity.

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially influencing their activity.
  • Receptor Binding : It can bind to specific receptors, modulating their function and affecting cellular signaling processes.
  • Reactive Species Formation : The presence of the bromine atom allows for the formation of reactive species that can engage in further chemical reactions within biological systems.

Anticancer Activity

Research has indicated that derivatives of pyrrolidinones exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of various pyrrolidinone derivatives on cancer cell lines. The results showed that compounds with similar structural features to this compound demonstrated notable growth inhibition against several cancer types .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

  • Research Findings : A series of studies assessed the antibacterial effects of brominated compounds. It was found that the presence of bromine significantly enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureActivity Implication
Bromine SubstituentEnhances reactivity and potential binding affinity
Tetrahydronaphthalene MoietyContributes to hydrophobic interactions with biological targets

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions under controlled conditions. Variations in synthesis routes can lead to different derivatives with altered biological profiles:

Synthetic Pathways

  • Bromination Reaction : Utilizing bromine (Br2) in an appropriate solvent (e.g., dichloromethane) under controlled temperature.
  • Substitution Reactions : Further modifications can yield hydroxylated or aminated derivatives that may exhibit distinct biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one, and what key reaction conditions are involved?

  • Methodological Answer : The synthesis typically involves bromination of biphenyl precursors followed by cyclization to form the pyrrolidin-2-one moiety. Critical steps include controlling stoichiometry during bromination (e.g., using Br₂ or N-bromosuccinimide) and optimizing reaction temperatures (e.g., 80–110°C) to prevent side reactions. Purification via recrystallization or column chromatography is essential to achieve high purity (>95%) . Multi-step protocols may require intermediates characterized by NMR or LC-MS to confirm structural integrity before proceeding .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is typically used for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using instruments like the Bruker D8 VENTURE with CuKα radiation (λ = 1.54178 Å). Data collection involves ω-scans at low temperatures (e.g., 150 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are standard for solving and refining crystal structures. Hydrogen atoms are often located via difference Fourier maps, and anisotropic displacement parameters are refined for non-H atoms .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining space group and unit cell parameters of brominated tetrahydronaphthalene derivatives?

  • Methodological Answer : Discrepancies in space group assignment (e.g., monoclinic vs. triclinic systems) can arise from subtle differences in molecular packing or twinning. To resolve this:

  • Perform a comprehensive analysis of systematic absences using programs like PLATON.
  • Validate results via R-factor comparisons across possible space groups.
  • Use twin refinement in SHELXL for overlapping diffraction patterns. For example, a compound with a triclinic system (α = 98.143°, β = 92.744°, γ = 100.944°) may require iterative refinement to distinguish from monoclinic analogs .

Q. What methodological approaches are recommended for optimizing regioselectivity in bromination steps during synthesis?

  • Methodological Answer : Regioselectivity in bromination can be controlled by:

  • Substrate pre-functionalization : Electron-withdrawing groups (e.g., carbonyls) direct bromination to meta/para positions.
  • Catalytic systems : Use Lewis acids like FeBr₃ to stabilize transition states favoring specific regiochemistry.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack on aromatic rings.
    Post-reaction analysis via HPLC or GC-MS identifies by-products (e.g., di-brominated isomers), guiding iterative optimization .

Q. How can researchers analyze weak intermolecular interactions (e.g., N–H···S hydrogen bonds) in crystalline states, and what implications do these have for material properties?

  • Methodological Answer : Weak interactions are identified using Hirshfeld surface analysis (CrystalExplorer) and quantified via distance-angle criteria (e.g., N–H···S distances < 3.5 Å). For example, C(4) chain formation via N–H···S bonds along the [010] axis (as observed in related thiourea analogs) influences crystal packing and stability. These interactions can be correlated with thermal stability (TGA) or solubility profiles .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) for intermediates in multi-step syntheses?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for NMR.
  • 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Spiking experiments : Add authentic samples to confirm peak assignments. For instance, unexpected doublets in ¹H NMR may indicate diastereomeric impurities requiring chiral HPLC separation .

Application-Oriented Questions

Q. What role does the bromine substituent play in modulating the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The C–Br bond serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ for aryl bromides, XPhos ligands for hindered substrates.
  • Leaving group stability : Bromine’s moderate electronegativity balances reactivity and stability, reducing side reactions like hydrolysis.
    Post-coupling products are characterized via HRMS and X-ray diffraction to confirm structural fidelity .

Tables for Key Data

Property Typical Values/Techniques References
Crystallographic Data Space group: P21/n (monoclinic); a = 7.6665 Å, b = 8.5788 Å
Synthetic Yield 29–88% (dependent on bromination step optimization)
Thermal Stability Decomposition >250°C (TGA)
Key Intermolecular Bonds N–H···S (2.85 Å), C–H···π (3.12 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one

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